2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
CAS No.: 1105222-36-3
Cat. No.: VC7620943
Molecular Formula: C17H22FN5OS2
Molecular Weight: 395.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105222-36-3 |
|---|---|
| Molecular Formula | C17H22FN5OS2 |
| Molecular Weight | 395.52 |
| IUPAC Name | 2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C17H22FN5OS2/c1-12(2)19-15(24)11-25-17-21-20-16(26-17)23-9-7-22(8-10-23)14-5-3-13(18)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,19,24) |
| Standard InChI Key | VXUTUXRTQYLTEN-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains:
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A 4-(4-fluorophenyl)piperazine moiety linked to a
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1,3,4-thiadiazole ring via a sulfur atom, and
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An N-isopropylacetamide side chain.
The IUPAC name systematically describes this arrangement: 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₄FN₅OS₂ | |
| Molecular Weight | 437.6 g/mol | |
| SMILES Notation | CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Topological Polar SA | 121 Ų |
The fluorophenyl group enhances lipophilicity (clogP = 3.42), while the thiadiazole ring contributes to hydrogen bonding capacity (2 H-bond donors, 4 acceptors) .
Spectroscopic Characterization
Advanced analytical techniques confirm structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.15 (d, J=6.4 Hz, 6H, CH(CH₃)₂), 3.25-3.40 (m, 8H, piperazine), 4.15 (s, 2H, SCH₂CO), 7.05 (t, J=8.8 Hz, 2H, aromatic), 7.45 (dd, J=5.2, 8.8 Hz, 2H, aromatic).
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HPLC Purity: >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through a three-step sequence:
-
Piperazine-thiadiazole coupling:
4-(4-Fluorophenyl)piperazine reacts with 2-amino-5-mercapto-1,3,4-thiadiazole in DMF at 80°C for 12 hr (yield: 78%). -
Thioether formation:
2-Chloro-N-isopropylacetamide undergoes nucleophilic substitution with the thiadiazole-thiol intermediate in dichloromethane using triethylamine catalyst (85% yield). -
Purification:
Final purification via flash chromatography (silica gel, ethyl acetate/hexane 1:3).
Reaction Optimization
Critical parameters for scale-up:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75-85°C | ±5% yield |
| Solvent | Anhydrous DMF | 15% improvement vs. THF |
| Molar Ratio (1:1.2) | 1:1.1-1.3 | Maximizes Sₙ2 efficiency |
Pharmacological Profile
Receptor Affinity Studies
Radioligand binding assays reveal significant activity:
| Target | Kᵢ (nM) | Selectivity Ratio | Assay Type |
|---|---|---|---|
| Dopamine D3 | 2.4 ± 0.3 | 180x vs. D2 | [³H]Spiperone |
| 5-HT₁A | 34.1 ± 5.2 | 14x vs. 5-HT₂A | [³H]8-OH-DPAT |
| σ₁ Receptor | 89.4 ± 12.1 | N/A | [³H]Pentazocine |
The fluorophenyl-piperazine moiety drives D3 receptor affinity, while the thiadiazole-thioacetamide chain enhances subtype selectivity .
Enzyme Inhibition
Notable inhibitory effects observed against:
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AChE (IC₅₀ = 0.87 μM)
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MAO-B (IC₅₀ = 3.21 μM)
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COX-2 (IC₅₀ = 5.44 μM)
Molecular docking simulations show the thiadiazole sulfur forms a 2.9 Å hydrogen bond with AChE's catalytic triad (PDB 4EY7).
Preclinical Applications
Neuropharmacology
In murine models:
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50% reduction in apomorphine-induced rotations (6 mg/kg i.p.)
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68% inhibition of MK-801-induced hyperlocomotion
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No significant catalepsy at <20 mg/kg
These effects suggest potential in Parkinson's disease psychosis and schizophrenia .
Antimicrobial Activity
MIC values against resistant strains:
| Pathogen | MIC (μg/mL) | Comparator Drug |
|---|---|---|
| MRSA ATCC 43300 | 8 | Vancomycin 2 |
| ESBL E. coli | 32 | Meropenem 0.5 |
| C. albicans SC5314 | 64 | Fluconazole 2 |
Mechanistic studies indicate disruption of microbial cell membrane potential (DiSC₃(5) assay).
ADMET Profiling
| Parameter | Result | Method |
|---|---|---|
| Caco-2 Papp (10⁻⁶ cm/s) | 12.3 ± 1.2 | LC-MS/MS |
| Plasma Protein Binding | 89.4% ± 2.1 | Equilibrium dialysis |
| t₁/₂ (Mouse) | 2.8 hr | IV bolus 5 mg/kg |
| hERG IC₅₀ | >30 μM | Patch clamp |
The high protein binding and moderate half-life suggest need for prodrug approaches in development .
Comparative Analysis with Structural Analogs
Key modifications altering bioactivity:
| Analog Modification | D3 Kᵢ (nM) | AChE IC₅₀ (μM) |
|---|---|---|
| N-isopropyl → phenethyl | 8.2 | 1.45 |
| Thiadiazole → triazole | 14.7 | 4.89 |
| 4-Fluorophenyl → 4-OCF₃ | 1.1 | 0.92 |
The isopropyl group optimizes brain penetration while maintaining metabolic stability .
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